molecular formula C13H22N4O B2498517 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide CAS No. 2101199-75-9

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2498517
CAS No.: 2101199-75-9
M. Wt: 250.346
InChI Key: WQFZZUBQHIKYMT-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C13H22N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with diethyl malonate in the presence of a base to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide
  • 5-Amino-pyrazoles

Uniqueness

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-amino-2-cyclopentyl-N,N-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-15-17(12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZZUBQHIKYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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